N-(1-adamantyl)quinoxaline-2-carboxamide

Übersicht

Beschreibung

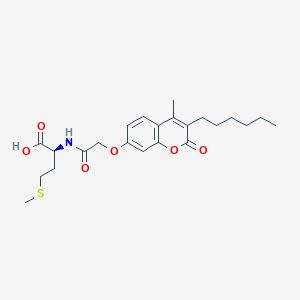

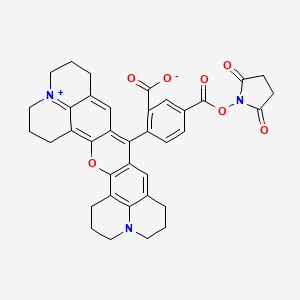

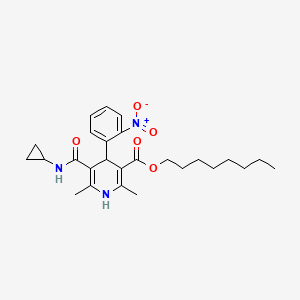

“N-(1-adamantyl)quinoxaline-2-carboxamide” also known as NPS 2390, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .

Molecular Structure Analysis

The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Physical And Chemical Properties Analysis

The average molecular weight of “N-(1-adamantyl)quinoxaline-2-carboxamide” is 307.397 and the mono-isotopic molecular weight is 307.168462308 . The IUPAC name is N-(adamantan-1-yl)quinoxaline-2-carboxamide .Wissenschaftliche Forschungsanwendungen

Separate Action Site from Glutamate Binding Pocket

Interestingly, NPS 2390 is thought to act on a site separate from the glutamate binding pocket . This suggests that it might have a unique mechanism of action compared to other glutamate receptor antagonists.

High Purity for Research Applications

, making it suitable for precise scientific research applications. This high purity ensures that the observed effects in experiments can be attributed to NPS 2390 with minimal interference from impurities.

Solubility in DMSO and Ethanol

The compound is soluble to 50 mM in DMSO and to 50 mM in ethanol . This solubility profile allows for its use in various experimental setups, as DMSO and ethanol are common solvents used in biological research.

Synthetic and Biologically Active Compound

NPS 2390 is a synthetic and biologically active compound . This means it’s designed in the lab (as opposed to being naturally occurring) and it interacts with biological systems in a meaningful way, making it a valuable tool in research.

Zukünftige Richtungen

The increasing prevalence of synthetic cannabinoids in the illegal drug market underscores the need for continued research and development of reliable methods for their detection . Further studies are also needed to understand the biological activity and potential therapeutic applications of these compounds .

Wirkmechanismus

Target of Action

The primary targets of NPS 2390 are the metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) . These receptors play a crucial role in the nervous system and cardiovascular diseases .

Mode of Action

NPS 2390 interacts with its targets, mGluR1 and mGluR5, as a noncompetitive antagonist . It is thought to act on a site separate from the glutamate binding pocket . This interaction results in the inhibition of these receptors, altering their normal functioning .

Biochemical Pathways

It is known that the antagonistic action of nps 2390 on mglur1 and mglur5 can influence various downstream effects, potentially affecting nervous system functions and cardiovascular health .

Pharmacokinetics

These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .

Result of Action

Its antagonistic action on mglur1 and mglur5 suggests that it can alter cellular signaling pathways associated with these receptors . This could potentially lead to changes in cellular functions, particularly in the nervous system and cardiovascular system .

Eigenschaften

IUPAC Name |

N-(1-adamantyl)quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427729 | |

| Record name | NPS 2390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(adamantan-1-yl)quinoxaline-2-carboxamide | |

CAS RN |

226878-01-9 | |

| Record name | NPS 2390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)

![1-(3-chlorophenyl)-N-(3-hydroxypropyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1680000.png)

![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)